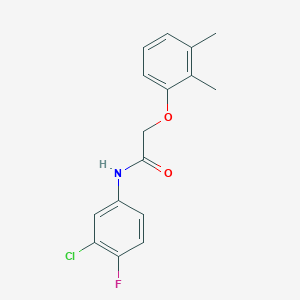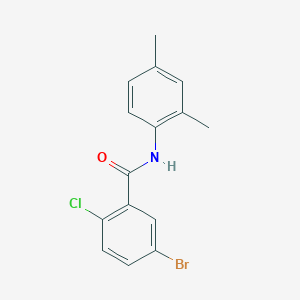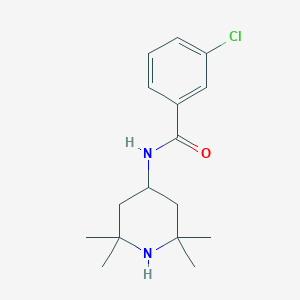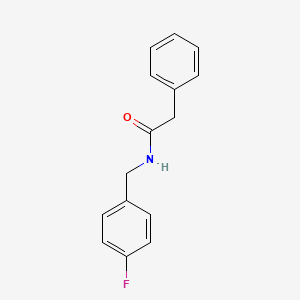![molecular formula C21H19N3O3S B5707214 N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5707214.png)
N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide, also known as PEPB, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide exerts its therapeutic effects through multiple mechanisms of action. In cancer research, N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In inflammation research, N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα. In neurodegenerative disorder research, N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide protects neurons from oxidative stress by activating the Nrf2/ARE pathway and preventing the formation of amyloid-β plaques by inhibiting the aggregation of amyloid-β peptides.
Biochemical and Physiological Effects:
N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been shown to have various biochemical and physiological effects in different disease models. In cancer research, N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide inhibits the proliferation and migration of cancer cells, induces apoptosis, and inhibits angiogenesis. In inflammation research, N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide reduces the production of pro-inflammatory cytokines, inhibits the activation of NF-κB, and protects against acute lung injury. In neurodegenerative disorder research, N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide protects neurons from oxidative stress, prevents the formation of amyloid-β plaques, and improves cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide also has some limitations, including its relatively low potency and selectivity for certain disease targets.
Direcciones Futuras
There are several future directions for N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide research, including the development of more potent and selective analogs, the investigation of its pharmacokinetics and pharmacodynamics, and the exploration of its potential therapeutic applications in other diseases. Moreover, the combination of N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide with other drugs or therapeutic modalities may enhance its therapeutic efficacy and reduce its potential side effects.
Métodos De Síntesis
N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide is synthesized through a multi-step process that involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. The resulting compound is then reacted with hydrazine hydrate to form ethyl 4-hydrazinobenzoate. The final step involves the reaction of ethyl 4-hydrazinobenzoate with phenylsulfonyl chloride and benzoyl chloride to form N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide.
Aplicaciones Científicas De Investigación
N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disorder research, N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide has been shown to protect neurons from oxidative stress and prevent the formation of amyloid-β plaques.
Propiedades
IUPAC Name |
N-[3-[(E)-N-(benzenesulfonamido)-C-methylcarbonimidoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-16(23-24-28(26,27)20-13-6-3-7-14-20)18-11-8-12-19(15-18)22-21(25)17-9-4-2-5-10-17/h2-15,24H,1H3,(H,22,25)/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIRSHLVEUPMOK-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNS(=O)(=O)C1=CC=CC=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NS(=O)(=O)C1=CC=CC=C1)/C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{(1E)-1-[2-(phenylsulfonyl)hydrazinylidene]ethyl}phenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-chlorophenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5707149.png)



![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B5707169.png)
![2-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5707176.png)
![7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5707179.png)

![N-(3-acetylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5707208.png)

![N-(4-chlorophenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5707223.png)
